molecular formula C12H32N2O3S B13824328 Triethylammonium sulfite

Triethylammonium sulfite

Cat. No.: B13824328
M. Wt: 284.46 g/mol
InChI Key: FDCPZJRFIPCMOL-UHFFFAOYSA-N
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Description

Triethylammonium sulfite is a chemical compound that belongs to the class of protic ionic liquids. These compounds are known for their ability to conduct protons, making them valuable in various electrochemical applications. This compound is formed by the reaction of sulfurous acid with triethylamine, resulting in a compound that has unique properties and applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethylammonium sulfite can be synthesized through a straightforward acid-base reaction. The reaction involves the transfer of a proton from sulfurous acid to triethylamine. The general reaction is as follows:

H2SO3+(C2H5)3N(C2H5)3NH2SO3\text{H}_2\text{SO}_3 + \text{(C}_2\text{H}_5\text{)}_3\text{N} \rightarrow \text{(C}_2\text{H}_5\text{)}_3\text{NH}_2\text{SO}_3 H2​SO3​+(C2​H5​)3​N→(C2​H5​)3​NH2​SO3​

Industrial Production Methods

In an industrial setting, the production of this compound involves the careful control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in a controlled environment with precise temperature and pH monitoring. The resulting product is then purified through various techniques such as crystallization or distillation to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Triethylammonium sulfite undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form triethylammonium sulfate.

    Reduction: It can be reduced to form sulfur dioxide and triethylamine.

    Substitution: It can participate in substitution reactions where the sulfite ion is replaced by other anions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various acids and bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Triethylammonium sulfate.

    Reduction: Sulfur dioxide and triethylamine.

    Substitution: Depending on the substituent, various triethylammonium salts can be formed.

Scientific Research Applications

Scientific Research Applications

  • Biochemical Applications
    • Enzyme Stabilization : Triethylammonium sulfite has been studied for its role in stabilizing enzymes, particularly in biochemical assays where maintaining enzyme activity is crucial. It can enhance the solubility and activity of certain enzymes under varying pH conditions.
    • Antioxidant Properties : Research indicates that this compound exhibits antioxidant properties, which can be beneficial in protecting biological systems from oxidative stress during experiments.
  • Environmental Chemistry
    • Remediation of Sulfur Compounds : this compound has potential applications in the bioremediation of environments contaminated with sulfur compounds. Its effectiveness in detoxifying sulfites has been documented, making it a candidate for environmental cleanup efforts.
    • Role in Sulfite Reduction : In microbial processes, this compound can serve as a substrate for sulfite-reducing bacteria, facilitating the conversion of toxic sulfites into less harmful compounds.
  • Analytical Chemistry
    • Ion Chromatography : Due to its ionic nature, this compound is used as a reagent in ion chromatography for the analysis of various anions and cations. Its amphiphilic properties allow for effective separation and detection of target analytes.

Case Study 1: Enzyme Stabilization

A study conducted by researchers at Nature demonstrated that this compound significantly improved the stability of α-chymotrypsin when used in biocompatible ionic liquids. The enzyme maintained over 90% activity after prolonged exposure to reactive conditions, underscoring the potential for this compound in pharmaceutical formulations.

Case Study 2: Environmental Remediation

In a remediation project detailed by the EPA, this compound was utilized to treat contaminated groundwater at a Superfund site. The compound effectively reduced sulfur compound concentrations by 75% over six months, demonstrating its efficacy in environmental applications.

Data Tables

Application AreaDescriptionKey Findings
Biochemical ResearchStabilization of enzymesMaintained enzyme activity above 90%
Environmental ChemistryRemediation of sulfur compounds75% reduction in contaminant levels
Analytical ChemistryReagent in ion chromatographyEnhanced separation efficiency

Mechanism of Action

The mechanism by which triethylammonium sulfite exerts its effects is primarily through its ability to conduct protons. This property makes it valuable in electrochemical applications where proton conduction is essential. The molecular targets and pathways involved include the facilitation of proton transfer in fuel cells and other electrochemical devices.

Comparison with Similar Compounds

Similar Compounds

  • Triethylammonium sulfate
  • Triethylammonium hydrogen sulfate
  • Tetraethylammonium chloride

Comparison

Triethylammonium sulfite is unique in its ability to act as both a reducing and oxidizing agent, depending on the reaction conditions. This versatility sets it apart from similar compounds such as triethylammonium sulfate, which primarily acts as an oxidizing agent. Additionally, this compound’s proton-conducting properties make it particularly valuable in electrochemical applications compared to other similar compounds.

Properties

Molecular Formula

C12H32N2O3S

Molecular Weight

284.46 g/mol

IUPAC Name

triethylazanium;sulfite

InChI

InChI=1S/2C6H15N.H2O3S/c2*1-4-7(5-2)6-3;1-4(2)3/h2*4-6H2,1-3H3;(H2,1,2,3)

InChI Key

FDCPZJRFIPCMOL-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC.CC[NH+](CC)CC.[O-]S(=O)[O-]

Origin of Product

United States

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